2-methoxy-N-(2-methoxyethyl)-N-(trifluoro-λ4-sulfanyl)ethanamine;oxolane
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Overview
Description
Bis(2-methoxyethyl)aminosulfur trifluoride (50% in tetrahydrofuran) is a versatile chemical reagent known for its ability to facilitate a wide range of deoxofluorination reactions. This compound is particularly effective in converting alcohols to alkyl fluorides, aldehydes and ketones to gem-difluorides, and carboxylic acids to their trifluoromethyl derivatives . It is a less thermally sensitive, broader-spectrum alternative to traditional dialkylaminosulfur trifluoride deoxofluorination reagents .
Preparation Methods
Bis(2-methoxyethyl)aminosulfur trifluoride can be synthesized by reacting sulfur trifluoride with bis(2-methoxyethyl)amine under controlled conditions . The reaction typically involves maintaining a specific temperature and pressure to ensure optimal yield and purity. Industrial production methods often involve scaling up this reaction while ensuring safety and efficiency .
Chemical Reactions Analysis
Bis(2-methoxyethyl)aminosulfur trifluoride undergoes several types of chemical reactions, including:
Fluorination Reactions: It is used to convert alcohols to alkyl fluorides, aldehydes and ketones to gem-difluorides, and carboxylic acids to trifluoromethyl derivatives.
Nucleophilic Deoxyfluorination: This reaction involves the conversion of various functional groups into their fluorinated counterparts.
Ring Expansion Reactions: It is used in the synthesis of fluorinated catechols and imidazole derivatives.
Common reagents and conditions used in these reactions include sulfur trifluoride, bis(2-methoxyethyl)amine, and controlled temperature and pressure . Major products formed from these reactions include alkyl fluorides, gem-difluorides, and trifluoromethyl derivatives .
Scientific Research Applications
Bis(2-methoxyethyl)aminosulfur trifluoride has numerous scientific research applications:
Mechanism of Action
The mechanism of action of bis(2-methoxyethyl)aminosulfur trifluoride involves the nucleophilic attack of the sulfur trifluoride moiety on the target functional group, leading to the formation of a fluorinated product . This process often involves the formation of an intermediate complex, which then undergoes further transformation to yield the final product . The molecular targets and pathways involved in these reactions include alcohols, aldehydes, ketones, and carboxylic acids .
Comparison with Similar Compounds
Bis(2-methoxyethyl)aminosulfur trifluoride is often compared with other fluorinating agents such as diethylaminosulfur trifluoride (DAST) and XtalFluor-E . While DAST is effective in many fluorination reactions, bis(2-methoxyethyl)aminosulfur trifluoride offers enhanced thermal stability and a broader spectrum of activity . XtalFluor-E is another alternative, but bis(2-methoxyethyl)aminosulfur trifluoride is preferred for its versatility and efficiency in various reactions .
Similar compounds include:
- Diethylaminosulfur trifluoride (DAST)
- XtalFluor-E
- N-Fluorobenzenesulfonimide
Properties
IUPAC Name |
2-methoxy-N-(2-methoxyethyl)-N-(trifluoro-λ4-sulfanyl)ethanamine;oxolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14F3NO2S.C4H8O/c1-11-5-3-10(4-6-12-2)13(7,8)9;1-2-4-5-3-1/h3-6H2,1-2H3;1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCNRZUPGITRKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(F)(F)F.C1CCOC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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